Asparagusate
Description
Properties
Molecular Formula |
C4H5O2S2- |
|---|---|
Molecular Weight |
149.2 g/mol |
IUPAC Name |
dithiolane-4-carboxylate |
InChI |
InChI=1S/C4H6O2S2/c5-4(6)3-1-7-8-2-3/h3H,1-2H2,(H,5,6)/p-1 |
InChI Key |
AYGMEFRECNWRJC-UHFFFAOYSA-M |
Canonical SMILES |
C1C(CSS1)C(=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Therapeutic Applications
1.1 Antimicrobial and Antiparasitic Properties
Recent studies have highlighted the efficacy of asparagusic acid against Echinococcus multilocularis, a parasitic infection causing alveolar echinococcosis. In vitro and in vivo studies demonstrated that asparagusic acid exhibits significant antiparasitic activity, reducing the viability of protoscoleces and metacestode vesicles. The compound was shown to induce apoptosis in germinal cells, evidenced by increased levels of reactive oxygen species (ROS) and caspase-3 activity, indicating its potential as a therapeutic agent for managing echinococcosis .
Table 1: Efficacy of Asparagusic Acid Against Echinococcus multilocularis
| Concentration (μM) | Protoscoleces Survival Rate (%) | Caspase-3 Activity (Relative Units) |
|---|---|---|
| 0 | 100 | 1 |
| 10 | 75 | 2 |
| 20 | 50 | 4 |
| 40 | 25 | 6 |
1.2 Cellular Uptake Enhancement
Asparagusic acid has been shown to enhance cellular uptake of therapeutic agents. Its unique structure allows it to facilitate the transport of molecular cargoes across cell membranes. This property is particularly useful in drug delivery systems where increased cellular uptake can lead to improved therapeutic outcomes .
Biochemical Research
2.1 Solid-Phase Peptide Synthesis
The incorporation of asparagusic acid modified lysine into peptide sequences has been reported to significantly enhance cellular uptake. This modification is crucial for developing peptides with improved bioavailability and efficacy in therapeutic applications .
Table 2: Impact of Asparagusic Acid on Peptide Uptake
| Peptide Modification | Cellular Uptake Increase (%) |
|---|---|
| Standard Lysine | 10 |
| Asparagusic Acid Modified | 50 |
Potential Neurological Applications
Asparagusic acid has been investigated for its potential role in treating neurological disorders such as Parkinson's disease. Research indicates that it may help restore copper and sulfur homeostasis in nerve cells, which is critical for maintaining neuronal health .
Case Study: Parkinson's Disease Treatment
A study involving animal models demonstrated that administration of asparagusic acid led to improvements in symptoms associated with Parkinson's disease, including tremors and rigidity. The mechanism appears to involve modulation of metal ion concentrations within neuronal tissues .
Preparation Methods
Aqueous Extraction from Asparagus Shoots
Asparagusic acid is naturally biosynthesized in etiolated asparagus shoots. The extraction process begins with homogenizing young asparagus spears in aqueous solvents. Early isolation protocols involved boiling shoots in water, followed by filtration and lyophilization to concentrate the extract. Subsequent purification steps typically employ ion-exchange chromatography or recrystallization to isolate asparagusic acid from co-occurring derivatives like dihydroasparagusic acid and S-acetyldihydroasparagusic acid.
Notably, the yield of asparagusic acid varies with asparagus cultivar and growth conditions. Etiolated shoots, which lack chlorophyll, produce higher concentrations of asparagusic acid compared to green varieties. Post-harvest processing, such as immediate freezing or methanol fixation, is critical to prevent enzymatic degradation of the compound.
Chemical Synthesis Approaches
Laboratory Synthesis from Diethyl Bis(hydroxymethyl)malonate
| Step | Reagents/Conditions | Intermediate |
|---|---|---|
| 1 | HI, 100°C, 12 hr | β,β'-diiodoisobutyric acid |
| 2 | Na₂CS₃, H₂SO₄, 25°C | Dihydroasparagusic acid |
| 3 | DMSO, 80°C, 2 hr | Asparagusic acid |
Alternative Synthetic Routes
Prior syntheses, such as Jansen’s method, utilized malonic acid derivatives but faced challenges in controlling disulfide ring formation. Modern approaches favor the diethyl bis(hydroxymethyl)malonate route for its reproducibility and scalability.
Biosynthetic Pathways
Asparagusic acid is derived from isobutyric acid via a pathway involving sulfur incorporation and cyclization. Isotopic labeling studies suggest that cysteine or methionine contributes sulfur atoms, though the exact enzymes (e.g., sulfurtransferases) remain uncharacterized. Transcriptomic analyses of A. officinalis have identified candidate genes, including steroid-22-hydroxylases and glycosyltransferases, which may participate in secondary metabolite biosynthesis .
Q & A
How can researchers formulate a well-defined research question for studying Asparagusate’s biochemical properties?
- Methodological Guidance : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure questions. For example: "How does this compound (intervention) influence [specific metabolic pathway] (outcome) in [cell type/organism] (population) compared to [control compound] (comparison) under [experimental conditions] (time)?" Ensure alignment with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . Avoid overly broad questions; refine scope using systematic literature reviews to identify knowledge gaps .
Q. What are the best practices for conducting a systematic literature review on this compound’s known interactions?
- Methodology :
- Use databases like PubMed, SciFinder, and Web of Science with search terms such as "this compound AND (biosynthesis OR metabolic pathway OR enzymatic activity)".
- Apply inclusion/exclusion criteria (e.g., peer-reviewed studies post-2000, in vitro/in vivo models) to filter results.
- Synthesize findings using tables categorizing interactions (e.g., substrates, inhibitors, cofactors) and highlight contradictory results for further investigation .
Q. How should researchers design a hypothesis-driven study to validate this compound’s proposed mechanisms of action?
- Experimental Design :
- Start with a null hypothesis (e.g., "this compound has no significant effect on [target enzyme] activity").
- Use dose-response assays (e.g., varying this compound concentrations) with appropriate controls (e.g., negative controls with solvent-only, positive controls with known inhibitors).
- Validate results through orthogonal methods (e.g., kinetic assays paired with mass spectrometry) to ensure reproducibility .
Advanced Research Questions
Q. How can researchers address contradictory data on this compound’s role in redox reactions across studies?
- Analytical Approach :
- Conduct meta-analyses to compare experimental conditions (e.g., pH, temperature, cofactor availability) that may explain discrepancies .
- Perform sensitivity analyses to identify outliers or methodological variations (e.g., differences in assay protocols or instrument calibration) .
- Replicate key experiments under standardized conditions to isolate variables .
Q. What advanced techniques are suitable for elucidating this compound’s structural interactions with target proteins?
- Methodology :
- Use X-ray crystallography or cryo-EM for high-resolution structural data.
- Pair with molecular dynamics simulations to model binding kinetics under physiological conditions.
- Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for affinity measurements .
Q. How can researchers optimize experimental protocols to minimize artifacts in this compound stability assays?
- Best Practices :
- Pre-screen storage conditions (e.g., temperature, light exposure) using HPLC or UV-Vis spectroscopy to assess degradation rates.
- Include stability-indicating assays (e.g., forced degradation studies under acidic/alkaline conditions) .
- Document all procedural details (e.g., buffer composition, handling time) to ensure reproducibility .
Q. What statistical methods are recommended for analyzing dose-dependent effects of this compound in multi-omics studies?
- Analytical Framework :
- Apply non-linear regression models (e.g., sigmoidal dose-response curves) to estimate EC₅₀/IC₅₀ values.
- Use pathway enrichment analysis (e.g., KEGG, GO) for transcriptomic/proteomic data integration.
- Address multiple-testing bias with false discovery rate (FDR) correction .
Data Management and Reproducibility
Q. How should researchers document this compound-related data to ensure reproducibility?
- Guidelines :
- Provide raw data (e.g., chromatograms, spectra) in supplementary materials with metadata (e.g., instrument settings, software versions) .
- Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
- Publish protocols on platforms like Protocols.io to enhance transparency .
Q. What strategies can mitigate batch-to-batch variability in this compound synthesis for longitudinal studies?
- Quality Control :
- Characterize each batch using NMR and HPLC-PDA to verify purity and consistency.
- Implement statistical process control (SPC) charts to monitor synthesis parameters (e.g., yield, byproducts) .
Ethical and Interdisciplinary Considerations
Q. How can researchers integrate this compound studies with emerging fields like synthetic biology or metabolomics?
- Interdisciplinary Methods :
- Collaborate with computational biologists to model this compound’s metabolic flux using constraint-based reconstruction and analysis (COBRA) .
- Apply CRISPR-Cas9 gene editing to engineer organisms for enhanced this compound production or modified pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
